molecular formula C20H22FNO2S B2458248 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207032-80-1

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2458248
CAS No.: 1207032-80-1
M. Wt: 359.46
InChI Key: HBWSABGBANAWFZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a distinct molecular architecture combining a 4-fluorophenylsulfanyl moiety with a 4-phenyltetrahydropyran scaffold, making it a valuable intermediate for constructing more complex chemical entities. Research Applications & Value: This acetamide derivative is primarily utilized as a key building block in organic synthesis and drug discovery programs. Its structure suggests potential for use in developing compound libraries aimed at probing biological targets such as enzymes and receptors. Researchers can employ this chemical in structure-activity relationship (SAR) studies to optimize potency and selectivity, particularly in the design of molecules that interact with hydrophobic binding pockets. Handling & Compliance: This product is labeled "For Research Use Only" (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment and adhere to all local and international regulations for chemical safety and disposal.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWSABGBANAWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetamide Intermediate Synthesis

The synthesis begins with preparing 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide, a critical intermediate. This step involves reacting chloroacetyl chloride with 4-phenyloxan-4-ylmethylamine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3.0 equiv.) is added to neutralize HCl, facilitating amide bond formation. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Workup includes washing with brine, drying over sodium sulfate, and solvent evaporation to yield the chloroacetamide as a white solid (78–82% yield).

Key Reaction Parameters

  • Solvent : Dichloromethane (polar aprotic)
  • Temperature : 0°C → room temperature
  • Base : Triethylamine (3.0 equiv.)
  • Yield : 78–82%

Nucleophilic Substitution with 4-Fluorophenylthiol

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-fluorobenzenethiol to introduce the sulfanyl group. In ethanol, potassium hydroxide (1.5 equiv.) deprotonates the thiol, generating a thiolate nucleophile. Refluxing at 80°C for 4–6 hours ensures complete substitution, monitored by thin-layer chromatography (TLC). Post-reaction, ethanol is evaporated, and the residue is purified via recrystallization from methanol to afford the target compound as colorless crystals (85–90% yield).

Optimized Substitution Conditions

Parameter Value
Solvent Ethanol
Base Potassium hydroxide
Temperature 80°C (reflux)
Reaction Time 4–6 hours
Yield 85–90%

Reaction Mechanistic Analysis and Byproduct Mitigation

The substitution proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the chloro group. Competing elimination pathways are minimized by maintaining moderate temperatures (80°C) and avoiding excessive base concentrations. Side products, such as disulfides from thiol oxidation, are suppressed by conducting reactions under inert atmospheres.

Alternative Synthetic Routes

Thiol-Acetamide Coupling via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple 4-fluorobenzenethiol directly to 2-hydroxy-N-[(4-phenyloxan-4-yl)methyl]acetamide. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves 70–75% yield but requires stringent moisture control and higher reagent costs.

One-Pot Sequential Amidation and Substitution

A streamlined one-pot synthesis combines amidation and substitution steps. Chloroacetyl chloride, 4-phenyloxan-4-ylmethylamine, and 4-fluorobenzenethiol are sequentially added to ethanol containing potassium hydroxide. While reducing purification steps, this method yields 72–78% due to competing hydrolysis of chloroacetyl chloride.

Industrial-Scale Production Considerations

Scaling the optimized substitution route necessitates:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.
  • Solvent Recovery Systems : Ethanol distillation and reuse improve cost efficiency.
  • Crystallization Optimization : Seeding with pure product crystals ensures consistent polymorph formation.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-((4-bromophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-((4-methylphenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This compound features a sulfanyl group, a fluorophenyl moiety, and an acetamide functional group, contributing to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO2S, with a molecular weight of approximately 275.34 g/mol. The presence of the oxane ring enhances its stability and lipophilicity, which may improve its interactions with biological targets compared to structurally similar compounds.

Property Value
Molecular FormulaC15H16FNO2S
Molecular Weight275.34 g/mol
StructureStructure

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Activity : The compound has been observed to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Cytotoxicity : In vitro studies have shown that it may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cellular responses.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study conducted on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones, suggesting effective antimicrobial activity.
  • Anti-inflammatory Study :
    • In an animal model of inflammation, treatment with the compound resulted in reduced swelling and inflammatory markers compared to control groups.
  • Cytotoxicity Assay :
    • In vitro assays using various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structure Features Unique Properties
2-[(4-fluorophenyl)(phenyl)methanesulfinyl]acetamideContains a sulfinyl group instead of sulfanylPotentially different reactivity
N-[2-(ethylamino)ethyl]-2-[2-(4-fluorophenyl)methylsulfanyl]acetamideFeatures an ethylamino groupAltered pharmacokinetics
N-[2-(2-methylphenyl)ethyl]-N-(4-fluorophenyl)acetamideLacks the sulfanyl groupMaintains acetamide characteristics

Q & A

Q. What are the common synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-[(4-phenyloxan-4-yl)methyl]acetamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Sulfonation and intermediate formation : Initial sulfonation of aromatic amines (e.g., 4-fluorobenzenesulfonamide derivatives) to generate reactive intermediates.
  • Coupling reactions : Reaction of intermediates with acetyl chloride derivatives (e.g., 2-[(4-phenyloxan-4-yl)methyl]acetyl chloride) in the presence of a base like triethylamine to form the acetamide backbone .
  • Purification : Use of column chromatography or recrystallization to isolate the final product. Key reaction conditions (temperature, solvent selection, and reaction time) must be tightly controlled to ensure high yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?

The following methods are critical for structural validation:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm functional groups (e.g., fluorophenyl, sulfanyl)Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (oxane methylene) .
IR Spectroscopy Identify sulfanyl (C-S) and amide (N-H) stretchesBands near 2550 cm⁻¹ (S-H) and 1650 cm⁻¹ (C=O) .
HPLC Assess purity and quantify impuritiesRetention time consistency (e.g., 12.3 min on C18 column) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying reaction conditions?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions.
  • Catalyst selection : Use of palladium or copper catalysts for coupling steps improves efficiency (yield increases by 15–20%) .
  • Real-time monitoring : Employing in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically . Contradictions in yield data (e.g., 60% vs. 85% yields) often arise from impurities in starting materials or inconsistent heating rates, necessitating rigorous quality control .

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies (e.g., conflicting IC₅₀ values in anticancer assays) can be addressed by:

  • Standardized assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds to normalize results.
  • Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity trends .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., fluorophenyl-sulfonamide derivatives) to identify structure-activity relationships (SAR) .

Q. How should interaction studies with biological targets be designed to elucidate the compound’s mechanism of action?

A robust experimental design includes:

  • Target selection : Prioritize proteins with known sulfanyl/acetamide binding pockets (e.g., kinases, GPCRs) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd values).
  • Cellular validation : Knockdown/overexpression models to confirm target relevance (e.g., siRNA-mediated gene silencing) . For example, evidence of σ-receptor binding (Kd = 120 nM) suggests potential neuroprotective applications, but conflicting data require orthogonal validation via Western blot or CRISPR screens .

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